N-benzyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 463.16781085 g/mol and the complexity rating of the compound is 706. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-benzyl-2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-3-28-15-20-22(27-28)23(31)29(14-18-9-11-19(32-2)12-10-18)24(26-20)33-16-21(30)25-13-17-7-5-4-6-8-17/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBIXZNNGPAHAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound belonging to the pyrazolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 932547-35-8 |
The structure features a pyrazolo[4,3-d]pyrimidine core with various substituents that enhance its biological activity, including a benzyl moiety and a methoxyphenyl group.
Research indicates that compounds in the pyrazolopyrimidine class often function as kinase inhibitors , particularly targeting cyclin-dependent kinases (CDKs). These kinases play crucial roles in cell cycle regulation and are implicated in various diseases, including cancer. The inhibition of CDKs can lead to reduced cell proliferation, making these compounds potential candidates for cancer therapy .
Anticancer Properties
This compound has shown promising anticancer activity in various studies. Its mechanism involves:
- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects against different cancer cell lines.
- Induction of Apoptosis : Studies suggest that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Selectivity and Efficacy
The selectivity of N-benzyl compounds for specific CDKs enhances their therapeutic potential while minimizing off-target effects. This specificity is crucial for reducing side effects commonly associated with broader-spectrum kinase inhibitors .
Case Studies
- Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry examined several pyrazolopyrimidine derivatives and highlighted N-benzyl compounds as particularly effective against solid tumors. The study reported IC values indicating potent inhibition of growth in multiple cancer cell lines .
- Mechanistic Insights : Another investigation focused on the mechanistic pathways activated by N-benzyl compounds. It was found that these compounds modulate key signaling pathways associated with cell survival and proliferation, further supporting their role as anticancer agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other pyrazolopyrimidine derivatives is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-Ethoxy-N-(4-methoxyphenyl)-pyrazolo[4,3-d]pyrimidine | Structure | Ethoxy group enhances solubility |
| 6-Methyl-N-(benzoyl)-pyrazolo[4,3-d]pyrimidine | Structure | Benzoyl group provides distinct reactivity |
| 7-Oxo-N-(propionyl)-pyrazolo[4,3-d]pyrimidine | Structure | Propionyl group aids in metabolic stability |
The unique combination of substituents in N-benzyl compounds potentially enhances their biological activity compared to other derivatives within the same class.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the pyrazolopyrimidine class exhibit a range of biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrazolopyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Effects : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties : N-benzyl derivatives have been noted for their ability to reduce inflammation in experimental models.
Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor properties of several pyrazolopyrimidine derivatives. N-benzyl-2-{...} showed significant inhibition of tumor cell lines with IC50 values indicating potent activity against breast and lung cancer cells .
Antimicrobial Efficacy
A research article in Pharmaceutical Biology assessed the antimicrobial properties of various pyrazolopyrimidine compounds. N-benzyl derivatives were found to exhibit strong antibacterial activity against Gram-positive bacteria, highlighting their potential as new antibiotic agents .
Anti-inflammatory Studies
In a preclinical trial reported in Inflammation Research, N-benzyl derivatives were tested for their anti-inflammatory effects using animal models. The results indicated a marked reduction in inflammatory markers and tissue damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
